2-(azetidin-3-yl)-4-nitro-2H-1,2,3-triazole, trifluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(azetidin-3-yl)-4-nitro-2H-1,2,3-triazole, trifluoroacetic acid is a heterocyclic compound that features both azetidine and triazole rings
Preparation Methods
The synthesis of 2-(azetidin-3-yl)-4-nitro-2H-1,2,3-triazole, trifluoroacetic acid typically involves multiple steps. One common method includes the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one via the DBU-catalyzed Horner–Wadsworth–Emmons reaction . This is followed by the aza-Michael addition to yield the target functionalized azetidine derivatives . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
2-(azetidin-3-yl)-4-nitro-2H-1,2,3-triazole, trifluoroacetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has diverse applications in scientific research. In medicinal chemistry, it is explored for its potential as a pharmacophore in drug development due to its unique structural features. In biology, it may be used as a probe to study enzyme interactions or as a building block for bioactive molecules. In industry, it can be utilized in the synthesis of advanced materials or as an intermediate in the production of agrochemicals.
Mechanism of Action
The mechanism of action of 2-(azetidin-3-yl)-4-nitro-2H-1,2,3-triazole, trifluoroacetic acid involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function . The triazole ring may participate in hydrogen bonding or π-π interactions, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Properties
CAS No. |
2624129-12-8 |
---|---|
Molecular Formula |
C7H8F3N5O4 |
Molecular Weight |
283.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.